molecular formula C17H15N3O4S B2551249 N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851978-50-2

N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B2551249
CAS No.: 851978-50-2
M. Wt: 357.38
InChI Key: WMLRMPWNFMVGNE-UHFFFAOYSA-N
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Description

N'-(4-Methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a synthetic specialty chemical designed for pharmaceutical and biological chemistry research. This hybrid molecule incorporates a 4-methoxybenzo[d]thiazole moiety, a privileged structure in medicinal chemistry, linked via a hydrazide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a motif present in various bioactive compounds. Research Applications and Potential: While specific biological data for this exact compound requires empirical determination, its structural components are associated with significant research value. The benzo[d]thiazole core is a well-known pharmacophore investigated for its diverse biological activities. The 2,3-dihydrobenzo[b][1,4]dioxine heterocycle has been identified as a tractable scaffold in drug discovery efforts, notably as an inhibitor of enzymes like Poly(ADP-ribose) polymerase 1 (PARP1), a prominent anticancer drug target . Furthermore, acylhydrazide derivatives and related Schiff bases have demonstrated a wide spectrum of bioactivities in scientific literature, including antiglycation properties that are relevant for managing diabetic complications , as well as anticancer and anti-inflammatory activities . Researchers may explore this compound as a precursor or lead molecule in projects targeting these and other therapeutic areas. Usage and Handling: This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment and adhere to their institution's chemical safety guidelines.

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-22-12-7-4-8-14-15(12)18-17(25-14)20-19-16(21)13-9-23-10-5-2-3-6-11(10)24-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLRMPWNFMVGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326184
Record name N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851978-50-2
Record name N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, and potential therapeutic applications.

Structural Overview

The compound features a benzo[d]thiazole moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxine core via a hydrazide linkage. This unique structural combination is believed to enhance its biological activity compared to other similar compounds. The molecular formula of the compound is C17H15N3O4SC_{17}H_{15}N_{3}O_{4}S .

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 4-methoxy-2-aminobenzothiazole with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid chloride. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound .

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For example:

  • Cell Proliferation Inhibition : Studies have shown that derivatives containing benzothiazole structures can inhibit the proliferation of various cancer cell lines, including A431 and A549 .
  • Apoptosis Induction : At concentrations of 1-4 μM, certain benzothiazole derivatives have demonstrated the ability to promote apoptosis and induce cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial pathogens:

Compound NameStructural FeaturesBiological Activity
2-MercaptobenzothiazoleBenzothiazole moietyAntimicrobial
3-Amino-2-benzothiazoleAmino group substitutionAnticancer
6-Bromo-2-benzothiazoleHalogen substitutionAntiparasitic

The unique combination of functional groups in this compound may enhance its antimicrobial efficacy compared to other derivatives lacking these features .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. The modulation of inflammatory cytokines such as IL-6 and TNF-α has been observed in related compounds .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Benzothiazole Derivatives : A study synthesized novel benzothiazole derivatives that exhibited promising anticancer activity against multiple human cancer cell lines. The derivatives showed significant inhibition of cell migration and reduced pro-inflammatory cytokine levels .
  • Hydrazone Analogues : Research on hydrazone analogues indicated that modifications in the benzothiazole nucleus could enhance anticancer activity significantly compared to unmodified structures .
  • Multi-target Potential : The presence of both benzothiazole and dioxine moieties suggests potential multi-target interactions within biological systems, providing a broader therapeutic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The benzothiazole moiety is a critical pharmacophore. Modifying its substituents alters physicochemical and biological properties:

  • N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851979-00-5): A single fluorine substituent balances lipophilicity and solubility, suggesting intermediate bioavailability compared to methoxy and difluoro analogs .

Table 1: Substituent Effects on Benzothiazole Derivatives

Compound (CAS) Substituent Solubility (pH 7.4) LogP* (Predicted)
851978-50-2 (Target Compound) 4-OCH₃ Not reported 3.2
851988-47-1 4,6-F₂ 0.4 µg/mL 2.8
851979-00-5 4-F Not reported 3.0

*LogP values estimated using fragment-based methods.

Comparison with Non-Benzodioxine Carbohyrazides

Compounds lacking the benzodioxane core but retaining the carbohydrazide-thiazole scaffold exhibit distinct properties:

  • (R)-N’-(4-Nitrobenzoyl)-2-(4-Methoxyphenyl)-4,5-dihydrothiazole-4-carbohydrazide (III-4): This derivative shows antifungal activity against Phytophthora capsici (EC₅₀: 12.7 µg/mL) .
  • N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides: These analogs demonstrate broad antimicrobial activity (MIC: 10.7–21.4 µmol/mL) due to the thiazolidinone ring enhancing hydrogen-bonding capacity .

Q & A

Q. Basic

  • 1H NMR^{1}\text{H NMR}: Key signals include the methoxy group (~3.8 ppm, singlet), dihydrodioxine protons (4.2–4.5 ppm, multiplet), and thiazole NH (10.2 ppm, broad) .
  • IR Spectroscopy: Confirm hydrazide C=O stretch (~1650 cm1^{-1}) and NH bending (~1550 cm1^{-1}) .
  • Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (e.g., C: 54.2%, N: 12.6% for C18_{18}H16_{16}N4_4O4_4S) .

How does X-ray crystallography complement NMR for resolving conformational ambiguities in the carbohydrazide moiety?

Q. Advanced

  • Crystallography: Resolves E/Z isomerism in the hydrazide bond. For example, a study on analogous compounds showed the E-configuration predominates due to steric hindrance, with bond angles of 120–125° .
  • NMR Limitations: Overlapping signals in crowded aromatic regions (6.5–8.5 ppm) may obscure diastereomers, necessitating crystallographic validation .

What in vitro assays are recommended for initial evaluation of biological activity?

Q. Basic

  • Anticancer Screening: MTT assays against ovarian (A2780) and breast (MCF-7) cancer lines, with IC50_{50} values compared to reference drugs (e.g., cisplatin) .
  • Antioxidant Activity: DPPH radical scavenging (EC50_{50} < 50 µM indicates potency) .
  • Enzyme Inhibition: Adenylyl cyclase inhibition assays (e.g., AC1/AC8 isoforms) using fluorescence-based cAMP detection .

How can molecular docking predict binding modes to therapeutic targets like heat shock factor 1 (HSF1)?

Q. Advanced

  • Protocol: Dock the compound into the HSF1 DNA-binding domain (PDB: 3LAL) using AutoDock Vina. Key interactions include hydrogen bonding between the carbohydrazide NH and Asp214^{214}, and π-π stacking of the methoxybenzothiazole with Phe230^{230} .
  • Validation: Compare docking scores (e.g., ΔG = -9.2 kcal/mol) to known inhibitors (e.g., NXP800: ΔG = -10.1 kcal/mol) .

What strategies mitigate discrepancies in biological activity data across studies?

Q. Advanced

  • Source Analysis: Verify compound purity (HPLC >98%) and storage conditions (2–8°C in amber vials to prevent hydrazide oxidation) .
  • Assay Standardization: Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in ≥3 independent trials .
  • Meta-Analysis: Cross-reference IC50_{50} values from analogous compounds (e.g., 9c in showed 12 µM vs. 28 µM in a conflicting study due to differing cell passage numbers) .

How are stability and degradation profiles assessed under physiological conditions?

Q. Advanced

  • Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 2h). LC-MS monitors hydrolysis of the carbohydrazide to carboxylic acid (RT shift from 8.2 to 6.7 min) .
  • Plasma Stability: Incubate in human plasma (37°C, 24h). >80% remaining indicates suitability for in vivo studies .

What computational tools model the compound’s ADMET properties?

Q. Advanced

  • SwissADME: Predicts moderate permeability (LogP = 2.8) and CYP3A4 inhibition risk (Score = 0.72) .
  • ProTox-II: Flags potential hepatotoxicity (Probability = 65%) due to the thiazole moiety, necessitating in vivo validation .

How does substituent variation on the benzothiazole ring impact bioactivity?

Q. Advanced

  • Case Study: Replacing 4-methoxy with 4-ethoxy () reduced anticancer activity (IC50_{50} from 8 µM to 22 µM), while 4-bromo enhanced potency (IC50_{50} = 5 µM) due to increased lipophilicity (LogP 3.1 vs. 2.8) .
  • SAR Trend: Electron-donating groups (e.g., -OCH3_3) improve solubility but may reduce membrane penetration, necessitating a balance in lead optimization .

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